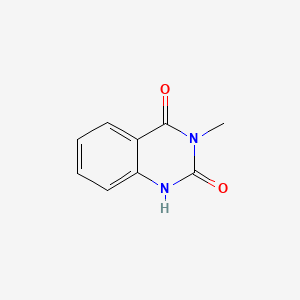

3-methylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGZKCYBINPOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322447 | |

| Record name | 3-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-19-2 | |

| Record name | 607-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Effects on Yield

A study evaluated different solvents for their efficacy in promoting the cyclization reaction:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 50 | 2 | 85 |

| Acetonitrile | 25 | 6 | 94 |

| Water | 85 | 6 | 94 |

| Water | 25 | 12 | 92 |

This table illustrates that acetonitrile and water provide high yields under varied conditions, emphasizing the importance of solvent choice in these reactions.

Advanced Synthesis Techniques

Recent advancements in synthetic methodologies have introduced eco-friendly approaches that streamline synthesis while reducing waste.

One-Pot Synthesis

An innovative one-pot synthesis method has been developed that combines multiple steps into a single reaction vessel, significantly improving efficiency:

- Procedure :

- Combine anthranilic acid derivatives with potassium cyanate and acetic acid in a suitable solvent.

- Monitor the reaction for completion using LC-MS analysis.

- Acidify and filter to isolate the product.

This method has shown promise in minimizing steps and maximizing yields while maintaining environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinazolinone derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound has shown potential as an antibacterial, antifungal, and anticancer agent.

Medicine: Quinazolinone derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Mechanistic Insights

- Methyl Group Impact : The C3-methyl group in 3-methylquinazoline-2,4(1H,3H)-dione enhances hydrophobic interactions with enzyme active sites, improving binding affinity .

- Halogen Effects : Iodine at C8 (8-iodo derivative) increases antiviral potency via halogen bonding with viral proteases, whereas bromine or chlorine substitutions show reduced efficacy .

- Bulkier Groups: Phenyl or phenoxy groups (e.g., 3-phenyl or 6-phenoxy derivatives) improve membrane permeability but may introduce steric hindrance, reducing target engagement .

Case Studies and Research Findings

Anticancer Activity

- 3-Methylquinazoline-2,4-dione: Demonstrated 80% inhibition of human topoisomerase II at 5 µM, outperforming non-methylated analogues .

- 7-Chloro-3-methyl Derivative : Showed synergistic effects in combination with cisplatin, reducing tumor growth by 60% in murine models .

Antimicrobial Activity

- 8-Iodoquinazoline-2,4-dione : Achieved EC₅₀ = 0.5 µM against vaccinia virus, significantly lower than acyclovir (EC₅₀ = 2 µM) .

- 3-Methyl-6-phenoxypyrimidine-2,4-dione: Inhibited 77% of C. albicans growth at 10 µM, attributed to phenoxy-mediated disruption of fungal cell membranes .

Biological Activity

3-Methylquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current research findings on its biological activity, including detailed data tables and case studies.

1. Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit promising antimicrobial properties. For instance, a series of synthesized derivatives were evaluated against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The most effective compounds demonstrated broad-spectrum activity:

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Strain |

|---|---|---|---|

| 13 | 15 | 65 | Escherichia coli |

| 15 | 12 | 80 | Staphylococcus aureus |

| 14a | 12 | 70 | Staphylococcus aureus |

| 14b | 13 | 75 | Candida albicans |

Among these, compound 13 showed significant inhibition against E. coli, while compound 15 exhibited moderate activity against multiple strains, including S. aureus and C. albicans .

2. Antiviral Activity

Quinazoline derivatives have also been investigated for their antiviral properties. A study focused on the synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives revealed that certain compounds possess potent anti-hepatitis C virus (HCV) activity:

| Compound | EC50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| 10n | <10 | 1.7 |

| 10p | <10 | 1.9 |

| Ribavirin | 20 | 2.3 |

The most potent compound in this series had an EC50 value of 6.4 µM, indicating superior efficacy compared to ribavirin .

3. Anticancer Activity

The anticancer potential of quinazoline-2,4(1H,3H)-diones has been extensively studied. A comprehensive evaluation of various derivatives against human tumor cell lines yielded significant results:

| Compound | Average logGI50 |

|---|---|

| 60 | -6.1 |

| 65 | -6.13 |

| 69 | -6.44 |

| 72 | -6.39 |

These compounds exhibited substantial inhibition of tumor cell proliferation, with structure-activity relationship (SAR) studies identifying key substituents that enhance activity .

4. Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer activities, quinazoline derivatives have shown anti-inflammatory effects. For example, one study highlighted a derivative that inhibited nitric oxide synthesis and interleukin-6 secretion in murine macrophages, demonstrating potential for treating acute lung injury:

- Compound : 4a

- Effects : Reduced neutrophil infiltration and tissue lesions in LPS-induced models.

This compound represents a promising avenue for developing safer agents targeting inflammation-mediated conditions .

5. Case Studies and Research Findings

Several case studies illustrate the diverse applications of quinazoline derivatives:

- A study synthesized novel quinazoline derivatives that showed specific inhibitory activity against vaccinia and adenovirus with EC50 values significantly lower than reference drugs .

- Another investigation into dual inhibitors targeting c-Met/VEGFR-2 revealed promising results for cancer treatment strategies .

Q & A

Basic Research Questions

Q. What conventional methods are used to synthesize 3-methylquinazoline-2,4(1H,3H)-dione, and what are their limitations?

- Methodological Answer : Traditional synthesis routes involve cyclization of anthranilic acid derivatives with reagents like phosgene or chlorosulfonyl isocyanate, as well as reactions of 2-aminobenzonitrile with CO₂ under high-pressure conditions . These methods often require toxic reagents (e.g., phosgene), multistep procedures, and generate stoichiometric waste, limiting scalability and environmental compatibility . For example, nitric acid-mediated nitration of quinazoline-dione precursors in sulfuric acid yields derivatives but demands strict temperature control (0°C) and purification via column chromatography .

Q. How can NMR spectroscopy be applied to characterize this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For instance, the methyl group at position 3 in 3-methylquinazoline-dione shows distinct upfield shifts (~δ 3.3–3.5 ppm in ¹H NMR), while carbonyl carbons (C-2 and C-4) appear at ~δ 155–165 ppm in ¹³C NMR . Two-dimensional NMR experiments (e.g., COSY, HSQC) resolve overlapping signals in complex derivatives, such as those with biphenyl or trifluoromethyl substituents .

Q. What safety precautions are essential when handling quinazoline-dione derivatives?

- Methodological Answer : Hazard statements (H302, H315, H319, H335) indicate risks of toxicity via ingestion, skin irritation, and respiratory sensitization. Use fume hoods for reactions involving volatile reagents (e.g., HNO₃, H₂SO₄), and store compounds in dry, dark environments to prevent decomposition . Safety protocols include wearing nitrile gloves and goggles, as well as neutralizing acidic waste before disposal .

Advanced Research Questions

Q. How do ionic liquids or deep eutectic solvents improve the synthesis of quinazoline-diones using CO₂?

- Methodological Answer : Ionic liquids like 1-methylhydantoin anion-functionalized variants activate CO₂ and 2-aminobenzonitrile via multiple-site interactions (e.g., hydrogen bonding), enabling room-temperature reactions at atmospheric pressure with yields >90% . Deep eutectic solvents (e.g., choline chloride-urea) replace volatile organic solvents, enhancing reaction efficiency while reducing environmental impact. Optimization requires tuning solvent basicity and CO₂ solubility .

Q. What advanced spectroscopic techniques resolve structural ambiguities in halogenated quinazoline-diones?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]⁺ for 7-iodo derivatives: m/z calc. 316.96, obs. 316.95) . X-ray crystallography provides unambiguous confirmation of regiochemistry, as demonstrated for 6-nitroquinazoline-2,4(1H,3H)-dione, where nitro-group orientation impacts π-stacking interactions . For unstable intermediates, in-situ FTIR monitors reaction progress by tracking carbonyl stretching frequencies .

Q. How can computational modeling predict the bioactivity of 3-methylquinazoline-dione derivatives?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution at the C-6 position to guide electrophilic substitution reactions. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like HIV reverse transcriptase, identifying key interactions (e.g., hydrogen bonds with Lys101) . QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity, aiding in rational design .

Q. What strategies address contradictions in reported reaction yields for CO₂-based syntheses?

- Methodological Answer : Discrepancies arise from catalyst loading (5–20 mol%), CO₂ pressure (0.1–2 MPa), and solvent polarity. Systematic Design of Experiments (DoE) identifies optimal conditions: for example, tributylethylphosphonium-based ionic liquids achieve 95% yield at 80°C/0.1 MPa, while amine catalysts require higher pressures . Kinetic studies (e.g., time-resolved in-situ NMR) reveal rate-limiting steps, such as carbamate intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.